molecular formula C9H9Cl2NO2 B1374815 (2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid CAS No. 1241680-31-8

(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid

Cat. No.: B1374815
CAS No.: 1241680-31-8
M. Wt: 234.08 g/mol
InChI Key: UAODYKLBUMXKDC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chiral, non-natural amino acid building block belonging to the class of halogenated phenylalanine derivatives. Its molecular formula is C9H9Cl2NO2, and the compound is characterized by a propanoic acid backbone substituted with an amino group and a 3,5-dichlorophenyl ring . The specific (2R) stereochemistry is critical for research requiring enantiomerically pure compounds. This compound serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research . Dichlorophenylalanine analogues are investigated for their potential as building blocks in pharmaceutical development, particularly in the synthesis of compounds that target specific receptors or enzymes . The electron-withdrawing 3,5-dichloro substituents on the phenyl ring influence the compound's electronic properties, lipophilicity, and biological interactions, making it a valuable scaffold for creating structure-activity relationships . Researchers utilize this and related compounds in various scientific applications, including as a precursor in the synthesis of more complex molecules and in biochemical assays to evaluate biological activity . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2R)-2-amino-3-(3,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAODYKLBUMXKDC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations starting from 3,5-dichlorobenzaldehyde or related aromatic precursors. The key steps include:

A commonly reported laboratory-scale synthetic sequence is:

Step Reaction Reagents/Conditions Outcome
1 Knoevenagel condensation 3,5-Dichlorobenzaldehyde + nitromethane, base catalyst (e.g., piperidine) Formation of 3,5-dichlorophenyl-2-nitropropene intermediate
2 Reduction of nitroalkene Catalytic hydrogenation (Pd/C or Raney Ni) or chemical reduction (e.g., SnCl2) 3,5-Dichlorophenyl-2-nitropropane
3 Hydrolysis and amination Acidic/basic hydrolysis, followed by amination or ammonolysis This compound

Reaction Conditions and Chemical Transformations

Key Reaction Types

Reaction Type Description Common Reagents Notes
Knoevenagel Condensation Aldehyde + active methylene compound to form α,β-unsaturated intermediate Piperidine, malonic acid, nitromethane Base catalysis, mild conditions
Reduction Conversion of nitroalkene to amine or amino acid Pd/C, Raney Ni, SnCl2, LiAlH4 Hydrogenation or chemical reduction
Hydrolysis Conversion of esters or nitriles to carboxylic acids Acidic or basic aqueous conditions Controlled pH to prevent racemization
Amination Introduction of amino group Ammonia, protected amines (e.g., Boc-azide) Stereoselective addition

Reaction Optimization

  • Catalysts such as Pd/C or Raney Ni are preferred for selective hydrogenation steps.
  • Use of protecting groups like Boc for amines can improve yields and stereochemical purity.
  • Moisture and oxygen exclusion during amination steps minimize side reactions and improve reproducibility.

Characterization of Intermediates and Final Product

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR signals for propanoic acid protons appear around δ 2.5–3.5 ppm; aromatic protons for 3,5-dichlorophenyl resonate near δ 7.2–7.5 ppm. ^13C NMR shows carboxylic acid carbon near 175 ppm.
  • Infrared Spectroscopy (IR) : Characteristic carboxylic acid C=O stretch at ~1700 cm⁻¹ and broad O-H stretch between 2500–3000 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with molecular formula C9H9Cl2NO2 (molecular weight 234.08 g/mol).
  • X-ray Crystallography : Used if crystalline forms are available to confirm stereochemistry and molecular conformation.

Research Findings and Yield Data

  • Laboratory syntheses typically achieve overall yields ranging from 40% to 60%, depending on reaction conditions and purification methods.
  • The use of non-toxic reagents and minimizing the number of synthetic steps improves yield and environmental profile.
  • A patent for a related amino acid derivative (2-amino-3-(3,4-dihydroxyphenyl)propanoic acid) reports a 60% total yield using a simplified method involving treatment of aromatic aldehydes with hippuric acid and Raney alloy catalysis, suggesting potential adaptation for the dichlorophenyl analogue.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range Notes
Knoevenagel condensation 3,5-Dichlorobenzaldehyde + nitromethane, base catalyst 70–85% (intermediate) Base-catalyzed, mild temperature
Reduction of nitroalkene Pd/C hydrogenation or SnCl2 reduction 60–80% Selective reduction of double bond and nitro group
Hydrolysis and amination Acid/base hydrolysis, ammonia or amine addition 50–70% Stereoselective control critical
Purification Recrystallization or chromatography N/A Ensures enantiomeric purity and removal of side products

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Building Block for Synthesis :
(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

Biology

Enzyme Inhibition Studies :
Research indicates that this compound may play a role in enzyme inhibition, particularly in pathways involving neurotransmitter receptors. Its interaction with these biological targets can modulate enzyme activity, influencing metabolic processes and signaling pathways .

Medicine

Therapeutic Potential :
The compound is currently being investigated for its potential therapeutic effects in treating neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors, thereby affecting neural signaling and offering avenues for drug development aimed at conditions like depression and anxiety .

Industrial Applications

Novel Material Development :
In industrial settings, this compound is utilized in the development of novel materials and as a precursor in pharmaceutical synthesis. Its unique properties allow for the creation of specialized compounds used in various applications across different industries .

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound on neurotransmitter receptors demonstrated its potential to modulate receptor activity. The results indicated significant changes in signaling pathways associated with mood regulation.

Case Study 2: Synthetic Applications

Research focusing on the synthetic utility of this amino acid derivative highlighted its effectiveness as a precursor in creating complex pharmaceuticals. The study explored various synthetic routes that optimize yield and reaction times while maintaining high purity levels.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In neurological applications, it may interact with neurotransmitter receptors, modulating their activity and influencing neural signaling pathways.

Comparison with Similar Compounds

Halogen-Substituted Phenylalanine Derivatives

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Substituents Backbone Chain Stereochemistry CAS No. Key Features/Applications
(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid 3,5-dichlorophenyl Propanoic acid R 1241680-31-8 LAT1 inhibition studies; chiral building block ()
(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid (3,5-Dichloro-L-phenylalanine) 3,5-dichlorophenyl Propanoic acid S Not explicitly stated Enantiomer with potential differential biological activity ()
2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid 3,5-dichloro-4-hydroxyphenyl Propanoic acid S 66-02-4 Polar hydroxyl group enhances solubility; used in peptide synthesis ()
2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride 4-chlorophenyl Propanoic acid S Not explicitly stated Single para-chloro substitution; simpler analog for structure-activity studies ()
2-Amino-(3,5-dichloro-phenyl)-acetic acid hydrochloride 3,5-dichlorophenyl Acetic acid Racemic 1137014-87-9 Shorter backbone reduces steric bulk; potential altered transporter affinity ()
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride 3,4,5-trifluorophenyl Propanoic acid Not specified 870483-31-1 Fluorine substituents increase electronegativity; higher metabolic stability ()

Key Structural and Functional Differences

Substituent Effects :

  • Halogen Type : Chlorine (electron-withdrawing) vs. fluorine (smaller, more electronegative) substituents influence lipophilicity and binding interactions. For example, 3,5-dichloro substitution in the target compound enhances hydrophobic interactions compared to 3,4,5-trifluoro analogs ().
  • Positional Isomerism : 3,5-Dichloro substitution (meta positions) minimizes steric hindrance compared to ortho-substituted analogs (e.g., 2-bromophenyl in ).

Backbone Modifications: Propanoic acid vs. acetic acid derivatives (e.g., CAS 1137014-87-9) alter molecular conformation and transporter binding. The shorter acetic acid chain may reduce compatibility with LAT1’s substrate-binding pocket ().

Stereochemical Considerations :

  • The (R)-configuration of the target compound may confer distinct transport or inhibitory properties compared to its (S)-enantiomer (). For instance, JPH203 (an (S)-configured benzoxazole derivative) is a potent LAT1 inhibitor, suggesting stereochemistry critically affects activity ().

Biological Activity

(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid, commonly referred to as a dichlorophenyl derivative of an amino acid, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications in neurological disorders and its role in modulating neurotransmitter systems.

Chemical Structure and Properties

The compound features a chiral center at the second carbon atom, characterized by the R configuration. The presence of the 3,5-dichlorophenyl group contributes to its unique chemical reactivity and biological activity. Its hydrochloride form enhances solubility, facilitating various biological applications.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's function. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.
  • Neurotransmitter Receptors : It acts as an antagonist at certain neurotransmitter receptors associated with excitatory neurotransmission, particularly glutamate receptors. This antagonistic activity suggests potential implications in treating conditions such as epilepsy and anxiety disorders.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies have shown that it can modulate pathways related to neuroprotection by influencing synaptic plasticity and neuronal communication. This is particularly relevant in models of neurodegenerative diseases.
  • Anticonvulsant Properties : The compound has been explored for its anticonvulsant effects, making it a candidate for further development in epilepsy treatment.
  • Anti-inflammatory Potential : Preliminary research suggests that it may also play a role in modulating inflammatory pathways, which could have implications for cancer therapy and other inflammatory conditions.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 : Neuroprotective MechanismsDemonstrated that the compound reduces excitotoxicity in neuronal cultures by inhibiting glutamate-induced apoptosis.
Study 2 : Anticonvulsant ActivityShowed significant reductions in seizure frequency in animal models when treated with this compound.
Study 3 : Inflammatory PathwaysFound that it modulates cytokine release in immune cells, indicating potential anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid to ensure high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution techniques. For example, enzymatic resolution using acylases can separate enantiomers, while chiral auxiliaries like Evans oxazolidinones may direct stereochemistry during coupling reactions. Post-synthesis, chiral HPLC (e.g., using a polysaccharide-based column) or polarimetry should confirm enantiomeric purity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C, DEPT, COSY) to verify the dichlorophenyl group and stereochemistry.
  • High-resolution mass spectrometry (HR-MS) for molecular formula validation.
  • Chiral HPLC with UV detection to assess enantiomeric excess (≥98% purity).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation .

Q. How can researchers screen the compound for initial biological activity?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC50.
  • Enzyme inhibition : Fluorescence-based assays targeting enzymes like proteases or kinases, using kinetic analysis (Km/Vmax) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (pH, temperature, solvent system).
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Apply Hansen solubility parameters to predict solvent compatibility.
  • Compare results with computational models (e.g., COSMO-RS) to identify outliers .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry.
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in enzyme active sites.
  • Site-directed mutagenesis of target enzymes to validate critical residues for interaction .

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodological Answer :

  • Liver microsome assays (human/rat) with LC-MS/MS to quantify parent compound degradation.
  • CYP450 inhibition screening using fluorogenic substrates.
  • Plasma protein binding via ultrafiltration or equilibrium dialysis .

Q. What advanced techniques are used to synthesize derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Suzuki-Miyaura cross-coupling to modify the dichlorophenyl ring with boronic acids.
  • Solid-phase peptide synthesis (SPPS) to incorporate the compound into peptide backbones.
  • Click chemistry (e.g., azide-alkyne cycloaddition) for functional group diversification .

Q. How should researchers address contradictory results in chiral resolution efficiency across labs?

  • Methodological Answer :

  • Standardize chromatographic conditions (column type, mobile phase composition, flow rate).
  • Validate methods via inter-laboratory studies with reference standards.
  • Use circular dichroism (CD) to correlate elution order with absolute configuration .

Data Presentation Guidelines

  • Tabulated Data Example :

    Assay TypeMethodKey ParameterReference
    SolubilityDLSHydrodynamic diameter (nm)
    Enzyme InhibitionITCΔG (kJ/mol)
    Metabolic StabilityLC-MS/MSHalf-life (t1/2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid
Reactant of Route 2
(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.